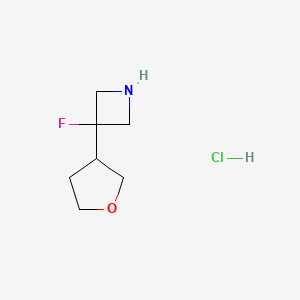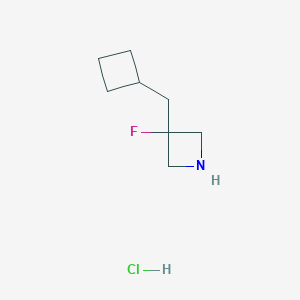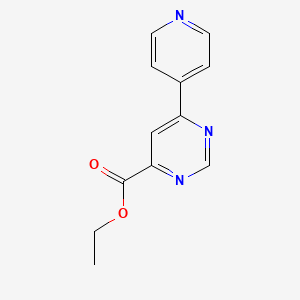
Ethyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate
Übersicht
Beschreibung
Ethyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate is an organic compound with the molecular formula C12H11N3O2. It is a derivative of pyrimidine, a class of compounds that have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of Ethyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate are not available in the retrieved data, similar compounds have been studied. For example, triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties .Wissenschaftliche Forschungsanwendungen
Neuroprotective and Anti-neuroinflammatory Agents
Ethyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate: derivatives have been studied for their potential as neuroprotective and anti-neuroinflammatory agents. These compounds could play a significant role in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The derivatives have shown promising results in inhibiting nitric oxide and tumor necrosis factor-α production in human microglia cells, which are key factors in neuroinflammation .
Serotonin Receptor Affinity
Modifications of the pyrimidine ring, such as the introduction of hydrophobic side chains, can enhance the binding affinity to serotonin receptors. This property is particularly relevant in the development of drugs for neurological and psychiatric disorders, where serotonin imbalance is a common issue .
Diabetes Management
Some pyrimidine derivatives have been associated with the reduction of blood glucose levels, suggesting their application in managing diabetes and related conditions. They may help in the prevention and treatment of hyperglycemia, diabetic dyslipidemia, and other complications arising from elevated blood glucose levels .
Synthesis of Protein Modulators
Compounds like Ethyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate can be used as reactants in the synthesis of protein modulators. These modulators can influence the function of specific proteins, which is crucial in the development of targeted therapies for various diseases .
Chemical Research and Drug Synthesis
The compound’s structure allows for regioselective synthesis, making it a valuable starting material in chemical research and drug synthesis. Its reactivity can lead to the formation of a wide variety of pyrimidine derivatives, expanding the possibilities for new drug development .
Wirkmechanismus
The mechanism of action of similar compounds involves the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These compounds have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Zukünftige Richtungen
The future directions for research on Ethyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Eigenschaften
IUPAC Name |
ethyl 6-pyridin-4-ylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-2-17-12(16)11-7-10(14-8-15-11)9-3-5-13-6-4-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECKMTXJORCZMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





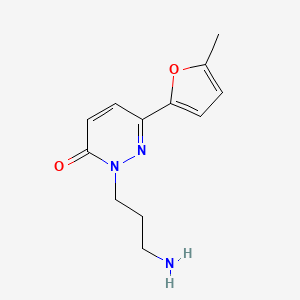

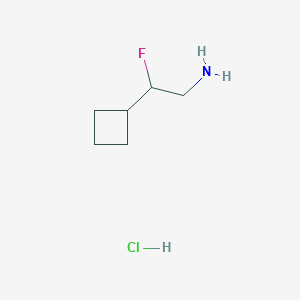
amine hydrochloride](/img/structure/B1484494.png)
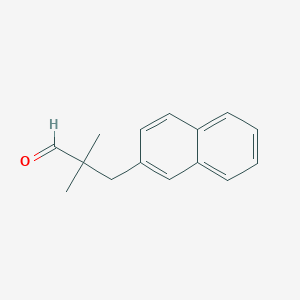
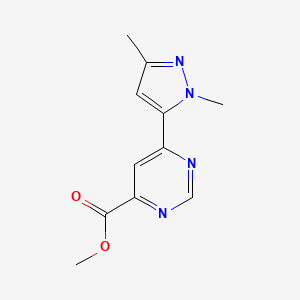
amine hydrochloride](/img/structure/B1484497.png)

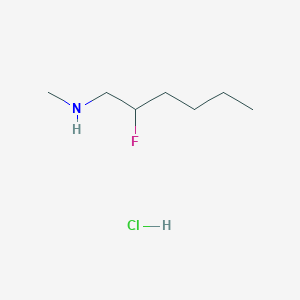
amine hydrochloride](/img/structure/B1484502.png)
